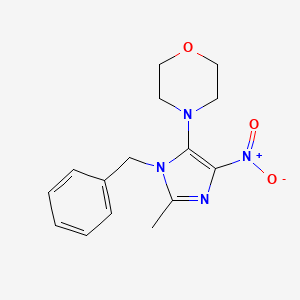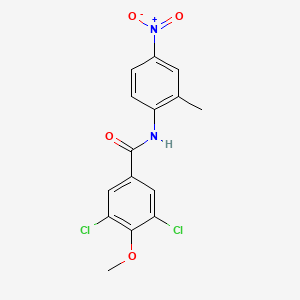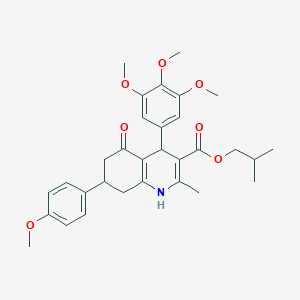
4-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)morpholine
Descripción general
Descripción
4-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)morpholine is a complex organic compound that features a morpholine ring attached to an imidazole moiety The imidazole ring is substituted with a benzyl group, a methyl group, and a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)morpholine typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole ring, followed by the introduction of the benzyl, methyl, and nitro substituents. The final step involves the attachment of the morpholine ring.
Imidazole Ring Formation: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Substitution Reactions: The benzyl, methyl, and nitro groups are introduced through various substitution reactions. For example, benzylation can be achieved using benzyl chloride in the presence of a base.
Morpholine Attachment: The morpholine ring is attached through nucleophilic substitution reactions, often using morpholine and a suitable leaving group on the imidazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification methods.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The benzyl and methyl groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Oxidizing agents like potassium permanganate.
Substitution: Benzyl chloride, bases like sodium hydroxide.
Major Products
Amino Derivatives: Reduction of the nitro group leads to amino derivatives.
Hydroxyl Derivatives: Oxidation can introduce hydroxyl groups.
Substituted Imidazoles: Various substituted imidazoles can be formed through substitution reactions.
Aplicaciones Científicas De Investigación
4-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)morpholine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its imidazole core, which is known for various biological activities.
Biological Research: The compound can be used as a probe to study enzyme interactions and receptor binding.
Industrial Applications: It can be used in the synthesis of more complex molecules and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)morpholine involves its interaction with biological targets such as enzymes and receptors. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-benzyl-2-methyl-4-nitro-1H-imidazole: Lacks the morpholine ring but shares the imidazole core.
4-nitro-1H-imidazole: A simpler structure with only the nitro group on the imidazole ring.
1-benzyl-2-methyl-1H-imidazole: Similar structure but without the nitro group.
Uniqueness
4-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)morpholine is unique due to the presence of both the morpholine ring and the nitro group, which confer distinct chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential therapeutic applications.
Propiedades
IUPAC Name |
4-(3-benzyl-2-methyl-5-nitroimidazol-4-yl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-12-16-14(19(20)21)15(17-7-9-22-10-8-17)18(12)11-13-5-3-2-4-6-13/h2-6H,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPSFNWDKVVBKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1CC2=CC=CC=C2)N3CCOCC3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601320116 | |
| Record name | 4-(3-benzyl-2-methyl-5-nitroimidazol-4-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601320116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26659202 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
303798-16-5 | |
| Record name | 4-(3-benzyl-2-methyl-5-nitroimidazol-4-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601320116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-bromophenyl)-8-ethoxy-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4991336.png)
![N-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B4991346.png)
![3-chloro-4-{[1-(2-hydroxyethyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B4991347.png)

![N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B4991378.png)
![1-[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-3-methyl-1-[2-(4-sulfamoylphenyl)ethyl]thiourea](/img/structure/B4991392.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B4991393.png)

![2-[3-(4-chlorophenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B4991404.png)
![propyl 4-[(trichloroacetyl)amino]benzoate](/img/structure/B4991407.png)

![3-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-phenylpropanamide](/img/structure/B4991417.png)
![butyl [2,2,2-trifluoro-1-[(2-hydroxy-2-phenylethyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4991424.png)
![(5E)-1-(4-bromo-3-methylphenyl)-5-[[5-(dimethylamino)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4991430.png)
